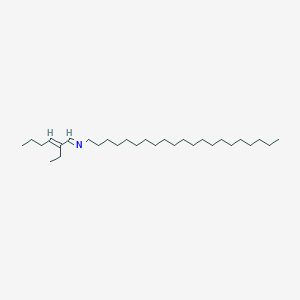
N-(2-Ethyl-2-hexenylidene)-1-heneicosanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Ethyl-2-hexenylidene)-1-heneicosanamine, also known as N-acylhomoserine lactone (AHL), is a type of quorum sensing molecule that plays an important role in bacterial communication. It is produced by a variety of Gram-negative bacteria and is involved in regulating gene expression, virulence, and biofilm formation. AHLs have been extensively studied in recent years due to their potential applications in various fields, including medicine, agriculture, and biotechnology.
Mecanismo De Acción
The mechanism of action of N-(2-Ethyl-2-hexenylidene)-1-heneicosanamine involves binding to specific receptors on bacterial cells. This binding triggers a signaling pathway that leads to changes in gene expression and cellular behavior. AHLs are involved in regulating a wide range of bacterial processes, including virulence, biofilm formation, and motility.
Biochemical and Physiological Effects:
N-(2-Ethyl-2-hexenylidene)-1-heneicosanamine has been shown to have a wide range of biochemical and physiological effects on bacterial cells. It can regulate gene expression, alter cellular behavior, and affect bacterial growth and survival. AHLs have also been shown to have an impact on the immune system, potentially modulating host immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(2-Ethyl-2-hexenylidene)-1-heneicosanamine in lab experiments is its specificity for bacterial cells. AHLs can be used to target specific bacterial species or strains, making them a useful tool for studying bacterial communication and behavior. However, one of the limitations of using AHLs in lab experiments is their potential instability and variability, which can affect the reproducibility of results.
Direcciones Futuras
There are many potential future directions for research on N-(2-Ethyl-2-hexenylidene)-1-heneicosanamine. One area of interest is the development of new antimicrobial agents based on AHLs. Another potential direction is the use of AHLs in biotechnology applications, such as gene expression regulation and biosensors. Additionally, further research is needed to fully understand the role of AHLs in bacterial communication and behavior, as well as their potential impact on host immune responses.
Métodos De Síntesis
The synthesis of N-(2-Ethyl-2-hexenylidene)-1-heneicosanamine can be achieved through various methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the use of organic chemistry techniques to create the molecule. Microbial fermentation, on the other hand, involves the use of bacteria to produce the molecule.
Aplicaciones Científicas De Investigación
N-(2-Ethyl-2-hexenylidene)-1-heneicosanamine has been extensively studied for its potential applications in various fields. In medicine, AHLs have been shown to have antimicrobial properties and can be used as a potential treatment for bacterial infections. In agriculture, AHLs can be used as a natural pesticide to control plant diseases. In biotechnology, AHLs can be used as a tool for gene expression regulation.
Propiedades
Número CAS |
101023-74-9 |
|---|---|
Nombre del producto |
N-(2-Ethyl-2-hexenylidene)-1-heneicosanamine |
Fórmula molecular |
C7H4BrClO2 |
Peso molecular |
419.8 g/mol |
Nombre IUPAC |
(E)-2-ethyl-N-henicosylhex-2-en-1-imine |
InChI |
InChI=1S/C29H57N/c1-4-7-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-27-30-28-29(6-3)26-8-5-2/h26,28H,4-25,27H2,1-3H3/b29-26+,30-28? |
Clave InChI |
YLMMFDJRFDAPIX-GEUXGTEGSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCCCCN=C/C(=C/CCC)/CC |
SMILES |
CCCCCCCCCCCCCCCCCCCCCN=CC(=CCCC)CC |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCN=CC(=CCCC)CC |
Sinónimos |
N-(2-Ethyl-2-hexenylidene)-1-heneicosanamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




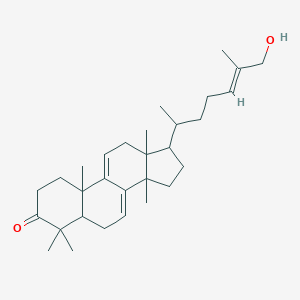

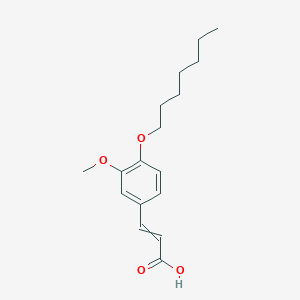


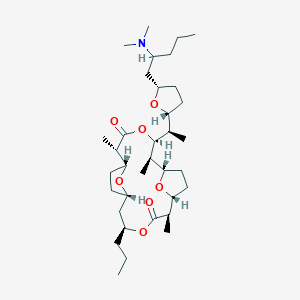
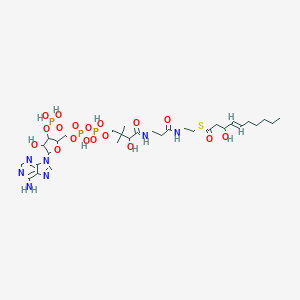

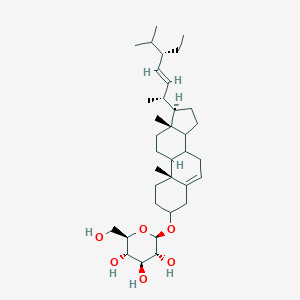
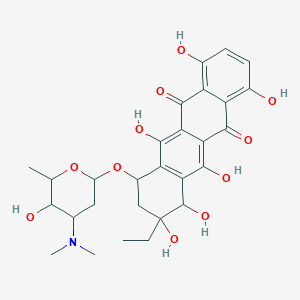

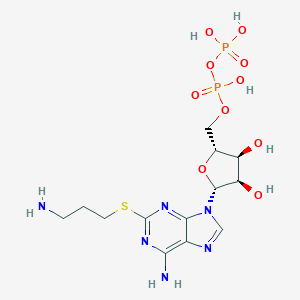
![methyl 2-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[[2-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]butanoyl]amino]propanoyl]amino]propanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]propanoyl]amino]butanoyl]amino]propanoate](/img/structure/B218286.png)